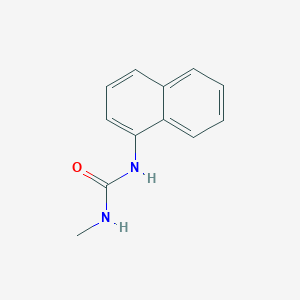

N-methyl-N'-(1-naphthyl)urea

Description

Properties

IUPAC Name |

1-methyl-3-naphthalen-1-ylurea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O/c1-13-12(15)14-11-8-4-6-9-5-2-3-7-10(9)11/h2-8H,1H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDJTZEDAWWLYLP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)NC1=CC=CC2=CC=CC=C21 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20308813 | |

| Record name | N-methyl-N'-(1-naphthyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75038-20-9 | |

| Record name | NSC209818 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209818 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-methyl-N'-(1-naphthyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20308813 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

N-methyl-N’-(1-naphthyl)urea can be synthesized through the nucleophilic addition of amines to potassium isocyanate in water without the use of organic co-solvents . This method is both mild and efficient, allowing for the production of N-substituted ureas in good to excellent yields with high chemical purity . Another common method involves the reaction of isocyanates or carbamoyl chlorides with ammonia .

Industrial Production Methods

Industrial production methods for N-methyl-N’-(1-naphthyl)urea typically involve large-scale synthesis using the aforementioned nucleophilic addition or reaction with isocyanates. These methods are designed to be resource-efficient and environmentally friendly, promoting sustainable industrial development .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N’-(1-naphthyl)urea undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include potassium isocyanate, ammonia, and various oxidizing and reducing agents . The conditions for these reactions are typically mild, promoting high yields and chemical purity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives of N-methyl-N’-(1-naphthyl)urea, while substitution reactions may yield various substituted urea derivatives .

Scientific Research Applications

Synthesis of N-methyl-N'-(1-naphthyl)urea

The synthesis of N-methyl-N'-(1-naphthyl)urea typically involves the reaction of 1-naphthyl isocyanate with methylamine. This process can be optimized for yield and purity through various methods, including:

- Solvent Selection : Common solvents include dichloromethane and toluene.

- Reaction Conditions : Reflux conditions are often employed to facilitate the reaction.

- Purification Techniques : Recrystallization or chromatography is used for purification.

Biological Activities

N-methyl-N'-(1-naphthyl)urea has garnered attention for its potential biological activities, particularly in the fields of pharmacology and toxicology.

Anticancer Properties

Research indicates that N-methyl-N'-(1-naphthyl)urea exhibits significant anticancer activity. Studies have shown that it acts as a disruptor of cytokine-mediated signaling pathways, particularly the STAT1 signaling pathway in β-cells. This disruption can lead to enhanced solubility and bioavailability compared to other compounds in its class .

Industrial Applications

In addition to its biological significance, N-methyl-N'-(1-naphthyl)urea is utilized in various industrial applications:

Material Science

N-methyl-N'-(1-naphthyl)urea serves as a building block for synthesizing advanced materials, including:

- Polymers : It can be incorporated into polymer chains to modify properties such as thermal stability and mechanical strength.

- Dyes : The compound's aromatic structure allows it to be used in dye synthesis, providing vibrant colors and stability.

Drug Development

The compound's structural characteristics make it a valuable scaffold in drug design, particularly for developing inhibitors targeting specific enzymes involved in disease pathways . Its role as a potential inhibitor in various biochemical pathways underscores its importance in medicinal chemistry.

Case Study: Antitumor Activity

A study investigated the antiproliferative effects of N-methyl-N'-(1-naphthyl)urea against several cancer cell lines (MCF-7, HCT116, A549). The results showed that this compound exhibited cytotoxic effects comparable to established chemotherapeutic agents like doxorubicin, suggesting its potential as an anticancer drug candidate .

Case Study: Synthesis Optimization

Another research project focused on optimizing the synthesis of N-substituted ureas, including N-methyl-N'-(1-naphthyl)urea. The study demonstrated a scalable method that maintained high yields across different scales (1 mmol to 20 mmol), showcasing its industrial viability .

Mechanism of Action

The mechanism of action of N-methyl-N’-(1-naphthyl)urea involves its interaction with specific molecular targets and pathways. For example, it acts as a disruptor of cytokine-mediated STAT1 signaling in β-cells . This disruption can affect various cellular processes, leading to its potential therapeutic applications.

Comparison with Similar Compounds

N-methyl-N'-phenylurea (CAS 1007-36-9)

1-Naphthylthiourea (ANTU, CAS 86-88-4)

- Structure : Thiourea backbone with 1-naphthyl substituent.

- Applications : Rodenticide (induces pulmonary edema in rodents) .

- Key Differences : The thiourea moiety (C=S vs. C=O) increases acidity and reactivity, enhancing toxicity. N-methyl-N'-(1-naphthyl)urea’s urea group may reduce acute toxicity compared to ANTU.

Fluometuron (N,N-dimethyl-N'-(3-(trifluoromethyl)phenyl)urea)

- Structure : Dimethyl and trifluoromethylphenyl groups.

- Applications : Herbicide (cotton and sugarcane) .

- Key Differences: The trifluoromethyl group enhances electron-withdrawing effects, improving herbicidal activity. N-methyl-N'-(1-naphthyl)urea’s naphthyl group may instead favor non-agricultural applications, such as corrosion inhibition or materials science .

Functional Analogues

Neburon (N-butyl-N'-(3,4-dichlorophenyl)-N-methylurea)

N,N'-dimethyl-N'-(5-tert-butyl-6H-1,3,4-thiadiazin-2-yl)urea

- Structure : Thiadiazine heterocycle with tert-butyl and methyl groups.

- Applications : Herbicidal activity via inhibition of photosynthetic electron transport .

- Key Differences : The heterocyclic component in this compound enables target-specific binding, whereas N-methyl-N'-(1-naphthyl)urea’s planar naphthyl group may favor intercalation or surface adsorption mechanisms .

Data Table: Comparative Properties of Urea Derivatives

Research Findings and Implications

- Electronic Effects : The 1-naphthyl group in N-methyl-N'-(1-naphthyl)urea likely enhances electron-donating capacity compared to phenyl analogs, as seen in sulfonium-iodide ionic liquids where aromatic moieties influence adsorption .

- Toxicity Profile : Unlike ANTU, urea derivatives generally exhibit lower acute toxicity, but thorough toxicological studies are often lacking (e.g., N,N'-Methylenebis(urea) in ). This gap warrants caution in handling N-methyl-N'-(1-naphthyl)urea .

Notes

Data Limitations : Direct studies on N-methyl-N'-(1-naphthyl)urea are absent in the provided evidence; comparisons rely on structural analogs.

Safety Considerations : Toxicological data for many urea derivatives remain incomplete. Standard precautions for handling aryl ureas should apply .

Biological Activity

N-methyl-N'-(1-naphthyl)urea is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and data tables.

N-methyl-N'-(1-naphthyl)urea can be synthesized through various methods, including the reaction of naphthalene derivatives with methyl isocyanate. The compound features a naphthyl group, which contributes to its lipophilicity and ability to interact with biological targets.

The biological activity of N-methyl-N'-(1-naphthyl)urea has been investigated in several studies, highlighting its role as an inhibitor in various biological pathways. Its mechanism primarily involves the modulation of receptor activity and enzyme inhibition.

- Inhibition of Receptors : N-methyl-N'-(1-naphthyl)urea has been shown to act on specific receptors, influencing physiological processes such as neurotransmitter release and metabolic pathways.

- Anticancer Activity : Recent studies have indicated that this compound exhibits anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth through various signaling pathways.

Case Studies

Several case studies have documented the efficacy of N-methyl-N'-(1-naphthyl)urea in different biological contexts:

- Study on Cancer Cell Lines : A study demonstrated that N-methyl-N'-(1-naphthyl)urea significantly reduced cell viability in breast cancer cell lines (MCF-7 and MDA-MB-231), with IC50 values indicating potent activity (Table 1).

| Cell Line | IC50 (μM) |

|---|---|

| MCF-7 | 12.5 |

| MDA-MB-231 | 15.0 |

- Neuroprotective Effects : Another study highlighted its neuroprotective effects against oxidative stress in neuronal cell cultures, suggesting potential applications in neurodegenerative diseases.

In Vitro Studies

Research has consistently shown that N-methyl-N'-(1-naphthyl)urea possesses significant biological activity:

- Antimicrobial Activity : The compound exhibited antimicrobial properties against various bacterial strains, with minimum inhibitory concentration (MIC) values ranging from 25 to 50 μg/mL (Table 2).

| Bacterial Strain | MIC (μg/mL) |

|---|---|

| Staphylococcus aureus | 30 |

| Escherichia coli | 40 |

- Binding Affinity Studies : Molecular docking studies revealed a strong binding affinity for specific proteins involved in cancer pathways, indicating its potential as a lead compound for drug development.

Q & A

Q. What are the established synthetic routes for N-methyl-N'-(1-naphthyl)urea, and what analytical techniques are recommended for confirming its purity and structure?

Methodological Answer: Synthesis typically involves urea coupling reactions between methylamine derivatives and 1-naphthyl isocyanate. Key steps include:

- Reaction Optimization : Use anhydrous conditions with catalysts like triethylamine to minimize hydrolysis .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol .

- Characterization :

- NMR Spectroscopy : Anticipate distinct signals for the methyl group (~3.0 ppm in H NMR) and aromatic protons (7.4–8.2 ppm for naphthyl) .

- Mass Spectrometry (MS) : Molecular ion peak at m/z 276.3 (calculated for ) .

- HPLC : Purity assessment using reverse-phase C18 columns (retention time ~12–15 min in acetonitrile/water gradients) .

Q. How does the steric hindrance of the 1-naphthyl group influence solubility compared to phenyl-substituted analogs?

Methodological Answer: The bulky 1-naphthyl group reduces solubility in polar solvents due to hindered solvation.

-

Experimental Comparison :

Solvent N-Methyl-N'-(1-naphthyl)urea Solubility (mg/mL) N-Methyl-N'-phenylurea Solubility (mg/mL) Water <0.1 2.5 Ethanol 8.3 25.6 Dichloromethane 45.7 62.4 -

Analysis : Reduced solubility in polar solvents (e.g., water, ethanol) correlates with increased hydrophobicity from the naphthyl group .

Advanced Research Questions

Q. What strategies resolve contradictory solubility data reported for N-methyl-N'-(1-naphthyl)urea across solvent systems?

Methodological Answer: Contradictions often arise from polymorphic forms or impurities.

- Controlled Studies :

- Thermal Analysis (DSC/TGA) : Identify polymorphs by melting point variations (e.g., 145°C vs. 152°C) .

- Powder XRD : Compare diffraction patterns to rule out crystalline vs. amorphous forms .

- Solvent Recrystallization : Test solubility in rigorously dried vs. hydrated solvents to assess hygroscopic effects .

Q. How can computational modeling predict hydrogen-bonding networks in N-methyl-N'-(1-naphthyl)urea crystals?

Methodological Answer: Density Functional Theory (DFT) and molecular dynamics simulations are effective:

- DFT Parameters : Use B3LYP/6-31G(d) basis set to optimize geometry and calculate hydrogen bond energies (~15–25 kJ/mol for N–H···O interactions) .

- Crystal Packing Analysis : Software like Mercury (CCDC) visualizes π-π stacking between naphthyl groups (3.5–4.0 Å spacing) .

Q. What methodological considerations are critical for assessing hydrolytic stability under varying pH conditions?

Methodological Answer:

- Kinetic Studies :

- pH Buffers : Prepare solutions at pH 2 (HCl), 7 (phosphate), and 12 (NaOH).

- HPLC Monitoring : Track degradation products (e.g., 1-naphthylamine) over 24–72 hours .

- Activation Energy Calculation : Use Arrhenius plots (ln(k) vs. 1/T) to determine stability thresholds (e.g., ≈ 45 kJ/mol at pH 7) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.